1-Benzyl-3-(chloromethyl)-1H-indazole
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Overview
Description
1-Benzyl-3-(chloromethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a benzyl group at the first position and a chloromethyl group at the third position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)-1H-indazole can be synthesized through several methods. One common approach involves the reaction of 1-benzylindazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically proceeds via electrophilic substitution at the third position of the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(chloromethyl)-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form alkyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of azido or thiomethyl derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of methyl or ethyl derivatives.
Scientific Research Applications
1-Benzyl-3-(chloromethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals targeting specific enzymes or receptors.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-benzyl-3-(chloromethyl)-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or by competing with natural substrates. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- 1-Benzyl-3-(chloromethyl)-1H-pyrazole
- 1-Benzyl-3-(chloromethyl)pyrrolidine
- 1-Benzyl-3-(chloromethyl)piperidine
Comparison: 1-Benzyl-3-(chloromethyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to pyrazole, pyrrolidine, or piperidine derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and materials science.
Properties
IUPAC Name |
1-benzyl-3-(chloromethyl)indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJVTQUZJCUSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693239 |
Source
|
Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131427-22-0, 1186663-67-1 |
Source
|
Record name | 3-(Chloromethyl)-1-(phenylmethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131427-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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